![molecular formula C9H15IO2 B6609285 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers CAS No. 2168703-19-1](/img/structure/B6609285.png)
2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, or 2-IMOH, is a synthetic organic compound that belongs to the family of heterocyclic compounds. It is a mixture of diastereomers, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space. 2-IMOH is an important building block for the synthesis of a variety of biologically active compounds. It has been used in a number of scientific research applications, including drug discovery, drug delivery, and biocatalysis.
Wissenschaftliche Forschungsanwendungen
2-IMOH has a variety of scientific research applications. It has been used in drug discovery and drug delivery, as it can be used to synthesize a variety of biologically active compounds. It has also been used in biocatalysis, as it can be used to facilitate the reaction of a variety of substrates. Additionally, it has been used in the synthesis of chiral compounds, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space.
Wirkmechanismus
The mechanism of action of 2-IMOH is not completely understood. However, it is believed that the reaction of an aldehyde with an iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques. Additionally, it is believed that the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid or the reaction of an aldehyde with an alkyl iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques.
Biochemical and Physiological Effects
2-IMOH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and it has been used in the synthesis of a variety of biologically active compounds. Additionally, it has been used in the synthesis of chiral compounds, which can be used to treat a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-IMOH for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used to synthesize a variety of biologically active compounds, and it can be used to facilitate the reaction of a variety of substrates. The limitations of using 2-IMOH for laboratory experiments include its potential to produce toxic byproducts, and its potential to produce a mixture of diastereomers, which can be difficult to separate.
Zukünftige Richtungen
For 2-IMOH research include further exploration of its potential to inhibit the growth of cancer cells, its potential to be used in the synthesis of chiral compounds, and its potential to be used in drug delivery. Additionally, further research could be done to explore the potential of 2-IMOH to be used in biocatalysis, and to explore its potential to be used in the synthesis of other biologically active compounds. Additionally, further research could be done to explore the potential of 2-IMOH to be used in the synthesis of other heterocyclic compounds.
Synthesemethoden
2-IMOH can be synthesized through a variety of methods. The most common method is a reaction of an aldehyde with an iodide in the presence of a base. This reaction produces a mixture of diastereomers, which can be separated by chromatographic techniques. Other methods for synthesizing 2-IMOH include the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid, and the reaction of an aldehyde with an alkyl iodide in the presence of a base.
Eigenschaften
IUPAC Name |
2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTOMWNDHOGNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1COCC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
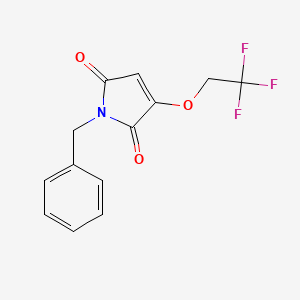

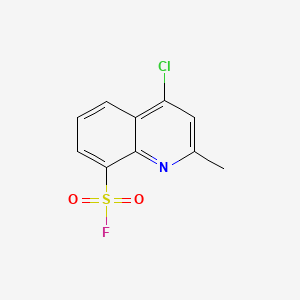
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
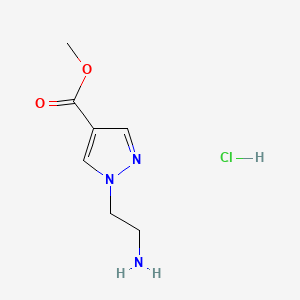
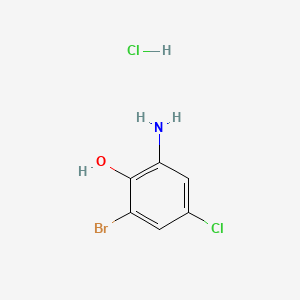

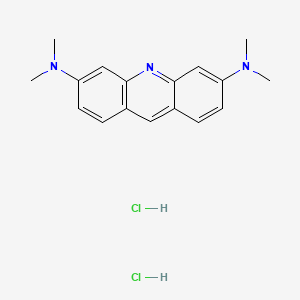
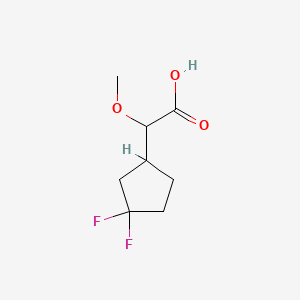
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

